![molecular formula C18H23NO4 B5460052 3-{[(2-methoxybenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5460052.png)
3-{[(2-methoxybenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid
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Description
The compound “3-{[(2-methoxybenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid” is a complex organic molecule. It contains a bicyclic [2.2.2]octane core, which is a common structure in many biologically important molecules . The molecule also contains functional groups such as carboxylic acid, carbonyl, and amine, which can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic [2.2.2]octane core. Bicyclic structures occur widely and are important in many biological molecules . The presence of the carboxylic acid, carbonyl, and amine functional groups also significantly influence the compound’s chemical properties .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of multiple functional groups. For instance, the amine group can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo acid-base reactions . The exact reactions would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of polar functional groups like carboxylic acid and amine could enhance its solubility in polar solvents .Future Directions
properties
IUPAC Name |
3-[(2-methoxyphenyl)methylcarbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-23-14-5-3-2-4-13(14)10-19-17(20)15-11-6-8-12(9-7-11)16(15)18(21)22/h2-5,11-12,15-16H,6-10H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYLGNPQDQQVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2C3CCC(C2C(=O)O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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